5-O-Desmethyl Omeprazole Sulfide
Description
Nomenclature, Structural Context, and Relationship to Omeprazole (B731) Metabolites
Nomenclature and Structure:
5-O-Desmethyl Omeprazole Sulfide (B99878) is chemically known as 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol. scbt.compharmaffiliates.comalentris.orgesschemco.com It is a derivative of omeprazole where the methoxy (B1213986) group at the 5-position of the benzimidazole (B57391) ring has been demethylated to a hydroxyl group, and the sulfoxide (B87167) group of omeprazole is reduced to a sulfide.
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 103877-02-7 scbt.compharmaffiliates.comalentris.orgesschemco.comacanthusresearch.comlabsolu.ca |
| Molecular Formula | C₁₆H₁₇N₃O₂S scbt.compharmaffiliates.comalentris.orgesschemco.comacanthusresearch.comlabsolu.ca |
| Molecular Weight | 315.39 g/mol scbt.compharmaffiliates.comlabsolu.ca |
| Synonyms | 5-Hydroxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole esschemco.com |
Relationship to Omeprazole Metabolites:
Omeprazole undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. medchemexpress.com The major metabolic pathways include hydroxylation of the benzimidazole ring and sulfoxidation. 5-O-Desmethyl Omeprazole Sulfide is a product of these metabolic processes. scbt.com It is considered a metabolite of omeprazole, formed through the demethylation of the 5-methoxy group of omeprazole to form 5-hydroxyomeprazole, followed by the reduction of the sulfoxide to a sulfide. scbt.comresearchgate.net
Significance as a Distinct Chemical Entity and Metabolite in Research Paradigms
The importance of this compound in research stems from several key areas:
Drug Metabolism Studies: As a significant metabolite of omeprazole, studying this compound provides crucial insights into the metabolic fate of omeprazole. scbt.com Understanding its formation and clearance helps in comprehending the inter-individual variability in drug response and potential drug-drug interactions. nih.govbond.edu.au
Pharmacokinetics: The presence and concentration of this compound in biological fluids like plasma and urine are important parameters in pharmacokinetic studies of omeprazole. nih.gov Its detection affirms that omeprazole sulfide can be found in blood plasma, urine, and feces in humans. nih.gov
Reference Standard: Pure, synthesized this compound serves as a critical reference standard in analytical chemistry. acanthusresearch.com It is used to accurately identify and quantify the presence of this metabolite in biological samples during preclinical and clinical studies.
Overview of Research Trajectories and Current Knowledge in the Field
Current research on this compound is multifaceted and continues to evolve. Key research trajectories include:
Advanced Analytical Techniques: The development of sophisticated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), has been instrumental in the accurate detection and quantification of this compound and other omeprazole metabolites in various biological matrices. researchgate.netnih.gov Isotope ratio-monitoring liquid chromatography-mass spectrometry has been used to identify omeprazole metabolites in mouse brain and plasma. nih.gov
Metabolic Profiling: Researchers are actively engaged in comprehensive metabolic profiling of omeprazole to identify all its metabolites, including minor ones, and to understand the enzymatic pathways responsible for their formation. nih.govresearchgate.net A study identified seventeen metabolites of omeprazole in mouse brain and plasma. nih.gov
Biocatalytic Synthesis: There is growing interest in using biocatalysts, such as specific enzymes, for the targeted synthesis of drug metabolites like 5-hydroxyomeprazole sulfide. researchgate.net This approach can provide a more efficient and environmentally friendly alternative to traditional chemical synthesis.
Gut Microbiome Influence: Emerging research suggests a potential role of the gut microbiome in the metabolism of drugs like omeprazole. nih.gov Studies are exploring how intestinal microbes might contribute to the formation of metabolites such as omeprazole sulfide. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIOBRWGYAHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Methodologies for 5 O Desmethyl Omeprazole Sulfide
Strategies for the Chemical Synthesis of 5-O-Desmethyl Omeprazole (B731) Sulfide (B99878)
The synthesis of 5-O-Desmethyl Omeprazole Sulfide, also known as 5-Hydroxy Omeprazole Sulfide, is a crucial step in accessing important metabolites of omeprazole. The primary synthetic strategy involves the condensation of two key heterocyclic precursors: a substituted pyridine (B92270) and a benzimidazole (B57391) derivative.
Specifically, the synthesis is commonly achieved through the reaction of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) with 5-hydroxy-2-mercapto-1H-benzimidazole. This alkylation reaction forms the thioether linkage that connects the pyridine and benzimidazole rings. The reaction is typically conducted in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like a mixture of methanol (B129727) and water. It has been noted that using a single equivalent of sodium hydroxide is sufficient to facilitate the alkylation without causing the cleavage of other functional groups. researchgate.net The resulting product, this compound, can then serve as a precursor for other derivatives. For instance, subsequent oxidation of the sulfide group leads to the formation of 5-hydroxyomeprazole, a primary human metabolite of omeprazole. researchgate.net
A summary of the key reactants in a typical synthesis is provided below:
| Reactant | Role |
| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | Pyridine precursor (electrophile) |
| 5-hydroxy-2-mercapto-1H-benzimidazole | Benzimidazole precursor (nucleophile) |
| Sodium Hydroxide (NaOH) | Base |
| Methanol/Water | Solvent |
This synthetic route is analogous to the well-established methods used for the synthesis of omeprazole itself, with modifications to accommodate the hydroxyl group on the benzimidazole ring. researchgate.netsphinxsai.com
Biocatalytic Approaches to Structurally Related Sulfide Derivatives (e.g., Hydroxylation of Omeprazole Sulfide by CYP102A1)
Biocatalysis presents a highly selective and efficient alternative for synthesizing hydroxylated derivatives of omeprazole-related compounds. A notable example is the regioselective C-H hydroxylation of omeprazole sulfide to produce this compound (5'-OH omeprazole sulfide) using the enzyme cytochrome P450 102A1 (CYP102A1) from Bacillus megaterium. nih.gov
This enzymatic approach offers significant advantages over traditional chemical synthesis for producing this specific human metabolite. nih.gov Research has demonstrated that both wild-type and mutant versions of the CYP102A1 enzyme can catalyze the hydroxylation of the inexpensive substrate, omeprazole sulfide, with high regioselectivity (98%) and high conversion yields (85-90%). nih.govresearchgate.net The reaction specifically targets the 5'-position of the benzimidazole ring for hydroxylation. nih.gov
Protein engineering and screening of CYP102A1 libraries have yielded highly active mutants that further enhance the efficiency of this transformation. nih.gov The ability to use engineered CYP102A1 as a biocatalyst makes it possible to produce significant quantities of 5'-OH omeprazole sulfide, which is valuable for further studies, including safety testing. researchgate.netresearchgate.net This biocatalytic method highlights the potential of enzymes to create complex drug metabolites that are otherwise difficult to obtain. nih.govnih.gov
| Component | Description |
| Enzyme | Cytochrome P450 102A1 (CYP102A1) and its engineered mutants |
| Substrate | Omeprazole Sulfide |
| Product | This compound (5'-OH Omeprazole Sulfide) |
| Reaction Type | Regioselective C-H hydroxylation |
| Selectivity | High (98%) for the 5'-position |
| Conversion Yield | High (85-90%) |
Preparation of Isotopically Labeled Analogues for Mechanistic and Analytical Studies
Isotopically labeled versions of this compound and related metabolites are indispensable tools for modern biomedical and pharmaceutical research. These compounds, which incorporate stable isotopes such as deuterium (B1214612) (D or ²H) or Carbon-13 (¹³C), are crucial for a variety of applications, including mechanistic studies of drug metabolism and as internal standards in quantitative bioanalysis. nih.govresearchgate.net
The synthesis of these labeled analogues generally follows the same chemical routes as their unlabeled counterparts, but utilizes isotopically enriched starting materials. researchgate.netresearchgate.net For example, to prepare a deuterium-labeled version of an omeprazole metabolite, a precursor such as dimethylamine-d6 hydrochloride or paraformaldehyde-d2 might be used in the initial steps of the synthesis. researchgate.net Another approach involves hydrogen-deuterium exchange reactions, where a catalyst, such as palladium on carbon (Pd/C), facilitates the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O. mdpi.com
A key application of these labeled compounds is in liquid chromatography-mass spectrometry (LC-MS) based methods. nih.govnih.gov For instance, the co-administration of a stable isotope-labeled drug (e.g., D₃-omeprazole) with the unlabeled drug allows for the clear identification of drug-related metabolites in complex biological matrices like plasma and brain tissue. nih.gov The unique mass signature of the isotopically labeled compound and its metabolites makes them easily distinguishable from endogenous materials, thereby improving the accuracy of detection and quantification. nih.govnih.gov
| Isotope | Labeled Precursor Example | Application |
| Deuterium (D) | Dimethylamine-d6 hydrochloride | Internal standard for quantitative analysis |
| Deuterium (D) | D₂O (Deuterium oxide) | Mechanistic studies of metabolic pathways |
| Carbon-13 (¹³C) | ¹³C-labeled precursors | Elucidation of metabolic transformations |
| Sulfur-34 (³⁴S) | [³⁴S]Omeprazole | Isotope cluster technique for metabolite identification |
Advanced Analytical Characterization and Quantification of 5 O Desmethyl Omeprazole Sulfide
Chromatographic Techniques for Isolation and Purity Determination
Chromatography is an indispensable tool for the separation and purification of individual components from complex mixtures. In the context of 5-O-Desmethyl Omeprazole (B731) Sulfide (B99878), High-Performance Liquid Chromatography (HPLC) stands out as the primary technique for its isolation and the assessment of its purity.
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of 5-O-Desmethyl Omeprazole Sulfide, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Research applications have demonstrated the utility of HPLC in determining the purity of this compound, with some commercial sources reporting purities as high as 98.1% and 99% as determined by HPLC. esschemco.comamerigoscientific.com The specific conditions for an HPLC analysis can be tailored to achieve optimal separation. For instance, a typical HPLC system for analyzing omeprazole and its related substances might involve a C18 column with a mobile phase consisting of a mixture of phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The detection is often carried out using a UV detector at a specific wavelength.
A study developing a validated RP-HPLC method for omeprazole and its impurities highlights the importance of this technique in quality control. While not specifically detailing the parameters for this compound, it underscores the general approach of using HPLC for separating structurally similar compounds within the omeprazole family. alentris.org
Interactive Table: HPLC Parameters for Analysis of Omeprazole and Related Compounds
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Phosphate Buffer : Acetonitrile/Methanol |
| Detection | UV Spectrophotometry |
| Purity Achieved | Up to 99% amerigoscientific.com |
Spectroscopic Methods for Definitive Structural Assignment
While chromatography is excellent for separation, spectroscopic methods are essential for the definitive elucidation of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the key techniques used to confirm its molecular architecture and identity.
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR (proton NMR) is particularly useful for determining the arrangement of hydrogen atoms within a molecule.
In the analysis of a related compound, 5'-hydroxyomeprazole sulfide, which shares a similar core structure, ¹H NMR was instrumental in confirming its chemical structure. researchgate.net The spectrum revealed distinct singlet peaks for the methoxy (B1213986) protons, which could be clearly distinguished, confirming the regioselective hydroxylation. researchgate.net For this compound, a similar approach would be used. The absence of a methoxy signal at the 5-position of the benzimidazole (B57391) ring and the presence of a hydroxyl proton signal would be key indicators of its structure. The chemical shifts and coupling patterns of the aromatic and methyl protons on the pyridine (B92270) and benzimidazole rings would further corroborate the structural assignment.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and is widely used for the identification and quantification of metabolites in biological samples. Tandem mass spectrometry (MS/MS) provides even greater structural information by fragmenting a selected ion and analyzing the resulting fragment ions.
The molecular formula of this compound is C₁₆H₁₇N₃O₂S, with a corresponding molecular weight of 315.39 g/mol . esschemco.comamerigoscientific.comalentris.orgpharmaffiliates.com In a mass spectrometer, this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 316.
Studies on omeprazole metabolism have utilized LC-MS/MS to identify various metabolites. For instance, in the analysis of mouse brain and plasma, a metabolite (M6) was identified as a glucuronide conjugate of O-desmethyl omeprazole sulfide. mdpi.com The fragmentation pattern in the MS/MS spectrum was crucial for this identification. The loss of specific fragments, such as the glucuronide moiety and the demethylation, provided definitive evidence for the structure of the metabolite. mdpi.com Similarly, the analysis of this compound by MS/MS would involve monitoring for characteristic fragment ions that correspond to the different parts of the molecule, such as the benzimidazole and pyridine rings.
Interactive Table: Mass Spectrometric Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N₃O₂S | esschemco.comamerigoscientific.com |
| Molecular Weight | 315.39 g/mol | esschemco.comamerigoscientific.comalentris.orgpharmaffiliates.com |
| Expected [M+H]⁺ | 316 |
Specialized Techniques for Enantiomeric Analysis of Sulfide Metabolites (e.g., Chiral Shift Agents in NMR)
Omeprazole is a chiral molecule due to the stereocenter at the sulfur atom, existing as (R)- and (S)-enantiomers. Consequently, its sulfide metabolites, including this compound, can also be chiral. The analysis of these enantiomers often requires specialized techniques.
While the search results did not provide specific examples of using chiral shift agents in NMR for the analysis of this compound, chiral chromatography is a widely accepted and powerful technique for separating enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), can effectively resolve the (R)- and (S)-enantiomers of omeprazole and its metabolites.
One study detailed a chiral HPLC method for the simultaneous determination of (R)- and (S)-omeprazole and its main metabolites in human plasma. nih.gov This method utilized a column-switching technique with a chiral column (Shiseido CD-ph) to achieve separation. nih.gov Another approach involves using polysaccharide-based CSPs, such as CHIRALCEL OD-H, under normal phase conditions for the resolution of chiral drugs. researchgate.net These methods could be adapted for the enantiomeric analysis of this compound, allowing for the quantification of each individual enantiomer.
Academic Research Applications and Mechanistic Insights Involving 5 O Desmethyl Omeprazole Sulfide
Application as a Certified Reference Standard in Drug Development Research and Bioanalysis
5-O-Desmethyl Omeprazole (B731) Sulfide (B99878) is utilized as a certified reference standard in pharmaceutical research and bioanalysis. pharma-industry-review.comacanthusresearch.compharmaffiliates.com Reference standards are highly purified compounds used as a benchmark for analytical tests, ensuring the accuracy, reliability, and precision of results in drug development and quality control workflows. pharma-industry-review.com
The compound is available from various suppliers as a research chemical and is designated as a metabolite of omeprazole. scbt.comacanthusresearch.comesschemco.com Its applications in this context include:
Bioanalytical Method Development: It is used to develop and validate analytical methods, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to accurately quantify omeprazole and its metabolites in biological samples like plasma, urine, and tissue homogenates. pharma-industry-review.com
Impurity Profiling: As a known metabolite, it helps in identifying and quantifying related substances in the bulk drug or final pharmaceutical product, which is a critical regulatory requirement. pharma-industry-review.com
Pharmacokinetic Studies: The use of isotopically labeled versions, such as 5-O-Desmethyl Omeprazole-d3 Sulfide, is particularly valuable in pharmacokinetic studies. clearsynth.comclearsynth.comclearsynth.com These stable isotope-labeled standards act as internal standards in mass spectrometry-based assays, allowing for precise quantification and helping to trace the metabolic fate of the parent drug in the body. clearsynth.commedchemexpress.com
Below is a table detailing the product information for 5-O-Desmethyl Omeprazole Sulfide as a reference standard from a representative supplier.
| Identifier | Information | Source |
|---|---|---|
| Chemical Name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol | scbt.compharmaffiliates.comesschemco.com |
| CAS Number | 103877-02-7 | scbt.compharma-industry-review.comacanthusresearch.com |
| Molecular Formula | C16H17N3O2S | scbt.compharma-industry-review.comesschemco.com |
| Molecular Weight | 315.39 g/mol | scbt.compharma-industry-review.comesschemco.com |
| Parent Drug | Omeprazole | acanthusresearch.com |
| Category | Drug Metabolites Reference Standards | acanthusresearch.com |
Contribution to Understanding Drug Metabolism, Disposition, and Pharmacokinetic Research
The study of this compound is integral to understanding the complex metabolic pathways of omeprazole. nih.gov Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. wikipedia.orgdrugbank.com The main enzymes involved are CYP2C19 and CYP3A4. wikipedia.orgresearchgate.net
The formation of this compound involves two key metabolic transformations: O-demethylation (removal of a methyl group from the benzimidazole (B57391) ring) and reduction of the sulfoxide (B87167) group to a sulfide. researchgate.netmdpi.com
Key findings from research in this area include:
Metabolic Pathways: Omeprazole is metabolized into several compounds, including 5-hydroxyomeprazole (via CYP2C19), omeprazole sulfone (via CYP3A4), and omeprazole sulfide. wikipedia.orgdrugbank.comnih.gov The 5-O-desmethylation of omeprazole is also a recognized pathway. researchgate.net
Further Conjugation: Research has identified further metabolic products, such as a glucuronide conjugate of O-desmethyl omeprazole sulfide, in mouse plasma and brain samples. mdpi.comnih.gov This indicates that after the initial transformations, the metabolite can undergo Phase II conjugation reactions to facilitate its excretion.
Role of Gut Microbiome: Recent studies using untargeted metabolomics suggest that the gut microbiome may also play a role in the metabolism of omeprazole, potentially contributing to the formation of metabolites like hydroxyomeprazole (B127751) sulfide. nih.gov
Pharmacokinetic Variability: The metabolism of omeprazole, and thus the formation of its metabolites, is highly variable among individuals due to genetic polymorphisms in the CYP2C19 enzyme. researchgate.nethelsinki.fi Studying metabolites like this compound helps researchers understand this variability and its clinical implications.
Investigation of Metabolite-Mediated Drug-Drug Interactions
Metabolites of a drug can sometimes interact with metabolic enzymes, either by inhibiting or inducing them, leading to drug-drug interactions (DDIs). Omeprazole itself is a well-known inhibitor of CYP2C19, the same enzyme responsible for a major part of its own metabolism. drugbank.comnih.gov This can affect the clearance of other drugs that are also substrates of CYP2C19.
The sulfide metabolites of omeprazole also contribute to its interaction profile:
Direct Inhibition by Omeprazole Sulfide: Omeprazole sulfide (also known as Ufiprazole) has been shown to be a direct-acting inhibitor of CYP2C19 in studies using human liver microsomes, with a reported IC50 value of 9.7 µM. This means the metabolite itself can directly slow down the metabolism of other drugs processed by this enzyme.
Mechanism-Based Inhibition: High doses of esomeprazole (B1671258) (the S-enantiomer of omeprazole) can cause strong, mechanism-based inhibition of CYP2C19, where a reactive metabolite binds to and inactivates the enzyme. helsinki.fi This effect can persist even after the drug is discontinued.
Shared Metabolic Pathways: The involvement of both CYP2C19 and CYP3A4 in the metabolism of omeprazole and its metabolites is significant because these two enzymes are responsible for the metabolism of a vast number of clinically used drugs. researchgate.netnih.gov This shared reliance creates a high potential for competitive inhibition and other forms of DDIs.
The inhibitory effects of omeprazole and its metabolites on key CYP enzymes are summarized below.
| Compound | Enzyme Affected | Type of Interaction | Source |
|---|---|---|---|
| Omeprazole | CYP2C19 | Inhibitor | drugbank.comnih.gov |
| Omeprazole Sulfide (Ufiprazole) | CYP2C19 | Direct-acting Inhibitor (IC50 = 9.7 µM) | |
| Esomeprazole (S-isomer of Omeprazole) | CYP2C19 | Strong, metabolism-dependent inhibitor | helsinki.fi |
Exploration of Biological Activities and Molecular Interactions of Omeprazole Sulfide Metabolites
While the primary pharmacological activity of omeprazole is the inhibition of the gastric H+/K+-ATPase (the proton pump), its metabolites generally possess minimal or no such antisecretory activity. wikipedia.orgdrugbank.com However, they are not biologically inert and have been investigated for other molecular interactions.
Inhibition of CYP Enzymes: As detailed in the previous section, a primary biological activity of omeprazole sulfide is the direct inhibition of the CYP2C19 enzyme. This interaction is significant for its role in DDIs.
Bombesin Receptor Agonism: Omeprazole sulfide (Ufiprazole) has been identified as a weak partial agonist for the Bombesin receptor subtype-3 (BRS-3), with an EC50 value of 3.9 µM. BRS-3 is an orphan G protein-coupled receptor found in the brain and peripheral tissues, and it is being investigated as a target for metabolic disorders.
Role in Parent Drug's Mechanism: The formation of a sulfide derivative is a key step in the chemical transformation of omeprazole that leads to the active inhibitor of the proton pump. nih.gov In an acidic environment, omeprazole rearranges and can react with sulfhydryl groups (like those on cysteine residues) of the H+/K+-ATPase. This reaction produces a sulfide derivative of the drug covalently bound to the enzyme, leading to its irreversible inhibition. nih.gov
Substrate for Further Metabolism: Omeprazole sulfide can serve as a substrate for further enzymatic reactions. For instance, it can be hydroxylated by bacterial P450 enzymes to produce human metabolites, or it can be S-oxygenated back to omeprazole or to omeprazole sulfone. mdpi.com
Future Research Directions and Translational Perspectives for 5 O Desmethyl Omeprazole Sulfide
Innovation in Synthetic Routes and Biocatalytic Processes
The availability of pure 5-O-Desmethyl Omeprazole (B731) Sulfide (B99878) is essential for its detailed pharmacological and toxicological evaluation. While traditional chemical synthesis methods exist, they often involve multiple steps, harsh reaction conditions, and the potential for byproduct formation. Future research is increasingly focused on innovative and sustainable synthetic strategies, particularly those employing biocatalysis.
Biocatalytic processes offer a green alternative to conventional chemical synthesis, often providing high selectivity and efficiency under mild conditions. whiterose.ac.uk Enzymes, such as those from the cytochrome P450 (CYP) superfamily, are nature's catalysts for drug metabolism and can be harnessed for synthetic purposes. For instance, engineered variants of CYP102A1 from Bacillus megaterium have been successfully used for the regioselective C-H hydroxylation of omeprazole sulfide to produce 5'-hydroxy omeprazole sulfide, a related metabolite. nih.govresearchgate.net This demonstrates the potential of using engineered enzymes to produce specific omeprazole metabolites with high yields (85-90%) and regioselectivity (98%). nih.govresearchgate.net
Similarly, cyclohexanone (B45756) monooxygenases (CHMOs) have been engineered for the enantioselective synthesis of (S)-omeprazole (esomeprazole) from omeprazole sulfide, highlighting the power of structure-guided protein engineering to create biocatalysts for specific transformations. acs.org Future work could focus on identifying or engineering enzymes, potentially from the CYP or flavin-containing monooxygenase (FMO) families, that can efficiently catalyze the O-demethylation and sulfoxidation steps to produce 5-O-Desmethyl Omeprazole Sulfide directly. acs.orgresearchgate.netucl.ac.uk This approach is more environmentally friendly and can significantly improve the yield and purity of the desired metabolite. researchgate.net
| Catalyst/Method | Substrate | Product | Key Advantages |
| Engineered CYP102A1 nih.govresearchgate.net | Omeprazole Sulfide | 5'-Hydroxy Omeprazole Sulfide | High regioselectivity (98%), High conversion yield (85-90%), Enzymatic strategy nih.govresearchgate.net |
| Engineered CHMO acs.org | Omeprazole Sulfide | (S)-Omeprazole | Enantioselective, Green biocatalytic method acs.org |
| Lysinibacillus sp. B71 medchemexpress.com | Omeprazole Sulfide | Esomeprazole (B1671258) | Whole-cell oxidation medchemexpress.com |
Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling
A thorough understanding of the in vivo fate of this compound requires sensitive and specific analytical methods. Current approaches predominantly rely on liquid chromatography-mass spectrometry (LC-MS). nii.ac.jp Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF-MS), has proven invaluable for detecting and identifying novel omeprazole metabolites in biological matrices like urine, plasma, and even brain tissue. bio-conferences.orgnih.govresearchgate.net
Future advancements in this area will likely involve the integration of multiple analytical techniques to create more comprehensive metabolite profiling platforms. The use of stable isotope labeling, where a heavy isotope version of omeprazole (e.g., D3-omeprazole) is co-administered, is a powerful technique for distinguishing drug-related metabolites from endogenous compounds in complex biological samples. nih.govresearchgate.net This approach has successfully identified numerous omeprazole metabolites, including glucuronide conjugates of O-desmethyl omeprazole sulfide. nih.govmdpi.com
Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is another promising technique for the simultaneous determination of omeprazole and its metabolites in urine. nih.gov This method offers a different separation mechanism compared to LC, potentially resolving metabolites that are difficult to separate by chromatography. nih.gov The development of methods combining these high-resolution separation and detection techniques will enable a more complete picture of the metabolic profile of omeprazole, including the quantification and structural elucidation of minor metabolites like this compound. bio-conferences.orgnih.gov
| Analytical Technique | Matrix | Key Findings | Reference |
| UPLC-HRMS | Human Urine | Identification of eight novel metabolites; structures proposed for six. | bio-conferences.org |
| LC-QTOF-MS | Mouse Brain & Plasma | Identification of 17 metabolites, including a glucuronide conjugate of O-desmethyl omeprazole sulfide, using isotope labeling. | nih.govresearchgate.net |
| CE-MS | Human Urine | Simultaneous determination of omeprazole and its main metabolites; identification of a new metabolite, 5-hydroxysulphide omeprazole. | nih.gov |
| LC-QTOF MS / LC-MS/MS QqQ | Wastewater & Surface Water | Detected nine and 14 metabolites, respectively; omeprazole itself was not detected. | uoi.gr |
Elucidation of Uncharacterized Biotransformation Pathways
The formation of this compound involves both O-demethylation and sulfoxidation. While the major enzymes responsible for omeprazole metabolism, CYP2C19 and CYP3A4, are well-established, their precise roles in the formation of every metabolite, including the sulfide derivatives, are not fully characterized. acs.orgdrugbank.compharmgkb.org CYP2C19 is primarily responsible for the 5-hydroxylation and 5'-O-demethylation of omeprazole, while CYP3A4 is the main enzyme for sulfone formation. acs.orgacs.orgsapub.org
However, the biotransformation of omeprazole can be complex, with contributions from other enzyme systems and potential interplay between different metabolic pathways. The flavin-containing monooxygenase (FMO) system is another major Phase I enzyme family responsible for the oxidation of nitrogen- and sulfur-containing compounds. ucl.ac.uknih.gov While CYPs are often the primary route, FMOs can play a significant role, particularly for S-oxygenation, and their contribution to omeprazole sulfide formation warrants further investigation. ucl.ac.ukacs.org FMOs and CYPs can share substrates but often produce different metabolites. ucl.ac.uk
Furthermore, recent studies suggest a potential role for the gut microbiome in omeprazole metabolism. nih.gov Untargeted metabolomics has revealed connections between omeprazole metabolites and gut bacteria, suggesting that some biotransformations may be carried out by microbial enzymes. nih.gov Future research should aim to delineate the specific contributions of CYPs, FMOs, and the gut microbiome to the formation of this compound. This can be achieved through in vitro studies using recombinant enzymes and human liver microsomes, as well as in vivo studies that incorporate microbiome analysis. nih.govnih.gov
Advanced Computational and Modeling Approaches in Metabolite Research
Computational tools are becoming increasingly indispensable in drug metabolism research. Physiologically based pharmacokinetic (PBPK) modeling, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. mdpi.comlivermetabolism.com These models can incorporate data on enzyme kinetics, protein expression levels, and physiological parameters to predict drug exposure in different populations, including pediatrics. mdpi.comsimulations-plus.com PBPK models have been developed for omeprazole and its main metabolites, allowing for the prediction of drug-drug interactions and the impact of genetic polymorphisms in CYP enzymes. mdpi.comsimulations-plus.com
At the molecular level, techniques like density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) can provide detailed insights into the mechanisms of metabolic reactions. acs.orgacs.org These computational approaches have been used to study the stereoselective metabolism of omeprazole by CYP2C19 and CYP3A4, explaining why different enantiomers are metabolized through different pathways. acs.orgacs.org Such models can calculate activation energy barriers for specific reactions, helping to predict the likelihood of a particular metabolic transformation. acs.org
Future research can leverage these advanced computational approaches to specifically model the formation of this compound. By building and validating PBPK models that include this metabolite, researchers can better predict its in vivo exposure. nih.gov Furthermore, molecular modeling can be used to investigate the binding and catalytic conversion of omeprazole and its intermediates within the active sites of various metabolizing enzymes, including less-studied ones like FMOs, to elucidate the precise mechanisms of its formation. acs.orgnih.gov
Q & A
Q. How is 5-O-Desmethyl Omeprazole Sulfide synthesized, and what purification methods are recommended?
The compound is synthesized via enzymatic strategies from omeprazole sulfide, an inexpensive substrate. A practical route involves hydroxylation at the 5'-position using optimized enzymatic conditions, followed by crystallization for purification. Solubility data in solvents like ethanol, methanol, and acetone are critical for designing crystallization steps, with the Apelblat equation providing accurate solubility predictions .
Q. What solvents are optimal for solubility studies of this compound?
Experimental solubility data (280.35–319.65 K) show that polar solvents like methanol and ethanol exhibit higher solubility compared to non-polar solvents. The modified Apelblat equation is preferred over the Buchowski–Ksiazaczak equation for modeling solubility, with thermodynamic analysis confirming endothermic dissolution (ΔH° > 0) and enthalpy-driven Gibbs energy (ΔG°) .
Q. How is this compound identified and quantified in metabolic studies?
High-performance liquid chromatography (HPLC) with UV detection at 302 nm is standard for quantification. Chromatographic separation from structurally similar metabolites (e.g., omeprazole sulfone) requires pH-controlled mobile phases (e.g., pH 8.0 buffer) and acetonitrile as an organic modifier .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in metabolic pathway data?
Discrepancies in CYP isoform contributions (e.g., CYP3A4 vs. CYP2C19) require in vitro microsomal assays with isoform-specific inhibitors. For instance, ketoconazole (CYP3A4 inhibitor) reduces this compound formation by >70%, confirming CYP3A4 dominance . Enantiomer-specific metabolism studies (e.g., (S)-omeprazole vs. racemates) further clarify stereochemical influences on metabolite profiles .
Q. How do thermodynamic properties inform solvent selection for industrial-scale crystallization?
Van’t Hoff analysis reveals entropy-enthalpy compensation in dissolution:
Q. What analytical challenges arise in distinguishing this compound from its structural analogs?
Mass spectrometry (exact mass: 331.0975) coupled with tandem MS/MS fragments (e.g., m/z 184 for benzimidazole cleavage) improves specificity. Deuterated standards (e.g., this compound-d3) are essential for isotope dilution assays to mitigate matrix effects in plasma samples .
Q. How do enantiomeric differences impact metabolite formation and toxicity profiles?
(S)-Omeprazole generates this compound at higher rates than racemates due to CYP3A4 selectivity. However, (S)-enantiomers also produce more sulfone derivatives via CYP2C19, correlating with hematological adverse events (ROR = 1.7 vs. racemates). Dose-normalized studies (e.g., 30 mg vs. 20 mg racemate) are critical for risk assessment .
Methodological Guidelines
- Synthesis Optimization : Prioritize enzymatic hydroxylation over chemical routes to reduce byproducts. Use solubility-driven crystallization with Apelblat-modeled solvents .
- Metabolic Profiling : Combine HPLC-UV with LC-MS/MS for specificity. Include CYP isoform inhibition assays to resolve pathway ambiguities .
- Thermodynamic Analysis : Calculate ΔH° and ΔG° via van’t Hoff plots to optimize solvent systems for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
